molecular formula C15H23N3O B14793631 2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide

2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide

Cat. No.: B14793631
M. Wt: 261.36 g/mol
InChI Key: OHVNPJOEJUILJY-UHFFFAOYSA-N
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Description

2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide is a compound with a complex structure that includes an amino group, a benzyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl group. One common method involves the reaction of a suitable piperidine derivative with a benzyl halide under basic conditions to form the benzylpiperidine intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by further functionalization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethylpropanamide
  • 2-Amino-N-methylpropanamide
  • 2-Amino-N-benzylpropanamide

Uniqueness

2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide is unique due to the presence of the piperidine ring and the specific stereochemistry of the benzyl group

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-amino-N-(1-benzylpiperidin-3-yl)propanamide

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)

InChI Key

OHVNPJOEJUILJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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